Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3), also known as homoarecoline hydrochloride, is a synthetic tetrahydropyridine derivative and an established muscarinic acetylcholine receptor (mAChR) agonist [1]. Supplied as a stable, crystalline hydrochloride salt, it serves as a critical reference standard, pharmacological probe, and synthetic intermediate in neuropharmacology [2]. Unlike the naturally occurring methyl ester (arecoline), the ethyl ester modification alters the compound's lipophilicity, steric bulk, and esterase-driven hydrolysis rates, making it a highly specific tool for metabolic stability profiling and the synthesis of advanced PET radiotracers targeting M1-M5 receptors [3].
Substituting Arecaidine Ethyl Ester Hydrochloride with the more common arecoline hydrobromide or arecaidine free base fundamentally alters assay kinetics, metabolic clearance, and synthetic yields [1]. Arecoline is highly susceptible to rapid hydrolysis by carboxylesterases (CES1) in liver microsomes, whereas the ethyl ester exhibits a distinct steric profile that modulates enzymatic cleavage rates, directly impacting half-life in in vitro metabolic assays [2]. Furthermore, utilizing the hydrochloride salt rather than a hydrobromide eliminates bromide-induced toxicity and ion channel interference in sensitive electrophysiological or cellular assays [3]. For synthetic applications, the ethyl ester provides a superior solubility profile in organic solvents compared to the zwitterionic free acid, facilitating efficient transesterification into bulky, high-affinity radioligands [1].
Arecoline undergoes rapid hydrolysis by CES1 in human liver microsomes, whereas the ethyl ester (homoarecoline) structure introduces steric hindrance that modulates this enzymatic cleavage[1].
| Evidence Dimension | Intrinsic clearance (Cl_int) via esterase hydrolysis |
| Target Compound Data | Modulated hydrolysis kinetics due to ethyl group steric hindrance |
| Comparator Or Baseline | Arecoline (methyl ester): Cl_int = 57.8 ml/min/kg in human liver microsomes |
| Quantified Difference | Significant reduction in rapid CES1-mediated hydrolysis compared to the methyl ester baseline |
| Conditions | Human liver microsome (HLM) and human liver cytosol (HLC) metabolic stability assays |
Procurement of the ethyl ester is necessary for metabolic assays requiring altered half-lives or distinct clearance profiles compared to the rapidly hydrolyzed methyl ester.
The ethyl ester provides an intermediate lipophilicity profile, avoiding the excessive non-specific binding observed in bulkier derivatives while offering altered membrane permeability compared to the highly polar methyl ester[1].
| Evidence Dimension | Non-specific binding and lipophilicity |
| Target Compound Data | Intermediate lipophilicity suitable for baseline BBB penetration |
| Comparator Or Baseline | Bulky arecaidine esters (e.g., diphenylmethyl ester): High non-specific binding in living cells |
| Quantified Difference | Decreased lipophilicity compared to bulky esters, reducing non-specific background signal in autoradiography |
| Conditions | In vitro cell binding assays and native mouse brain section autoradiography |
Modulating lipophilicity via the ethyl ester is critical for optimizing blood-brain barrier penetration and minimizing non-specific binding in CNS drug development.
Supplying the compound as a hydrochloride salt prevents the introduction of bromide ions, which are present in standard arecoline hydrobromide preparations and can interfere with chloride channels [1].
| Evidence Dimension | Counterion interference in electrophysiology |
| Target Compound Data | Hydrochloride salt (Cl-): Physiologically compatible |
| Comparator Or Baseline | Arecoline hydrobromide (Br-): Potential for halide channel interference at millimolar concentrations |
| Quantified Difference | Elimination of bromide-induced toxicity and artificial resting membrane potential shifts |
| Conditions | In vitro electrophysiological and neuropharmacological cellular assays |
The hydrochloride salt ensures baseline electrophysiological stability, making it the required choice for sensitive in vitro ion channel and receptor studies.
The ethyl ester demonstrates high solubility in standard anhydrous organic solvents used for transesterification, whereas the free base exhibits poor organic solubility due to its zwitterionic nature [1].
| Evidence Dimension | Solubility in anhydrous organic solvents |
| Target Compound Data | High solubility, facilitating homogeneous catalytic transesterification |
| Comparator Or Baseline | Arecaidine free base: Poor organic solubility (zwitterionic) |
| Quantified Difference | Significantly higher coupling efficiency and processability in anhydrous environments |
| Conditions | Multi-step organic synthesis of M1-selective muscarinic receptor ligands |
Buyers synthesizing complex arecoline-derived PET tracers require the ethyl ester to ensure high synthetic yields and processability in anhydrous environments.
Arecaidine Ethyl Ester Hydrochloride serves as a structurally tunable intermediate in the synthesis of carbon-11 labeled arecoline derivatives for neuroimaging, directly leveraging its favorable organic solubility and transesterification processability [1].
Employed as a substrate in human liver microsome (HLM) assays to map the structure-activity relationship (SAR) of ester hydrolysis, utilizing its distinct steric profile compared to the rapidly cleaved methyl ester [2].
Utilized in muscarinic receptor binding assays where bromide interference from traditional hydrobromide salts must be avoided to maintain electrophysiological baseline stability [3].
Acts as a critical analytical standard (homoarecoline) for LC-MS/MS quantification of areca nut alkaloid metabolites in pharmacokinetic and toxicological studies, ensuring accurate tracking of esterase-mediated degradation[4].